Methyl 3-bromo-4-carbamoylbenzoate
Overview
Description
Methyl 3-bromo-4-carbamoylbenzoate is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a carbamoyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of methyl 3-bromobenzoate with an appropriate carbamoylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction mixture is often partitioned between ethyl acetate and an aqueous solution, followed by extraction and drying over sodium sulfate .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-carbamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The carbamoyl group can be reduced to an amine under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids.
Major Products:
Substitution: Various substituted benzoates.
Reduction: Aminobenzoates.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-4-carbamoylbenzoate is used in several scientific research areas:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-carbamoylbenzoate involves its reactivity due to the presence of the bromine and carbamoyl groups. These functional groups allow it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The exact molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a carbamoyl group.
Methyl 3-bromobenzoate: Lacks the carbamoyl group, making it less reactive in certain contexts.
Uniqueness: Methyl 3-bromo-4-carbamoylbenzoate is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex molecules and in various industrial processes .
Properties
IUPAC Name |
methyl 3-bromo-4-carbamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSQOUFIFNVGIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737225 | |
Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149388-50-0 | |
Record name | Methyl 3-bromo-4-carbamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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